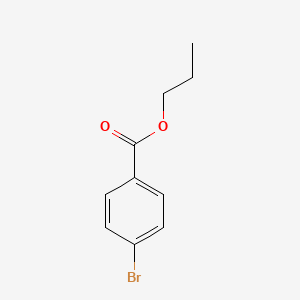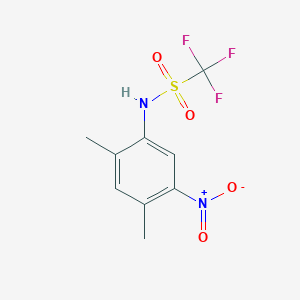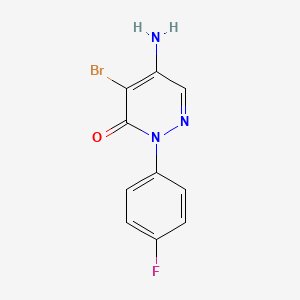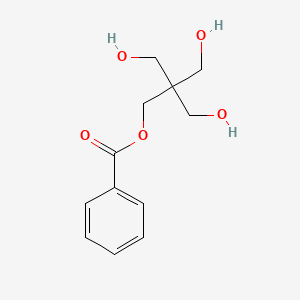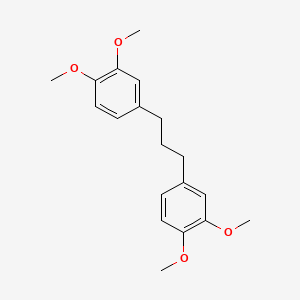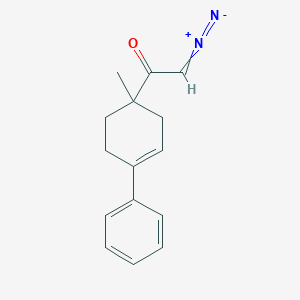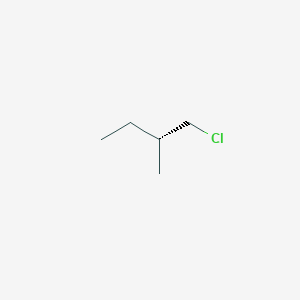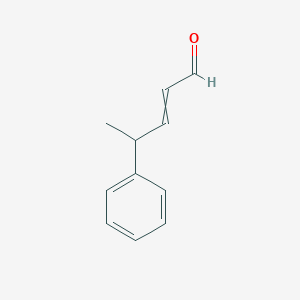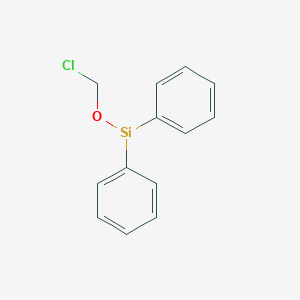
1-(tert-Butylsulfanyl)buta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butylsulfanyl)buta-1,3-diene is an organic compound characterized by the presence of a butadiene backbone substituted with a tert-butylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)buta-1,3-diene typically involves the reaction of butadiene with tert-butylthiol in the presence of a catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butylsulfanyl)buta-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butadiene moiety, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Substituted butadiene derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butylsulfanyl)buta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butylsulfanyl)buta-1,3-diene involves its interaction with molecular targets through electrophilic addition and nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-donating effects of the tert-butylsulfanyl group, which stabilizes intermediates and transition states during chemical reactions .
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene with similar reactivity but lacking the tert-butylsulfanyl group.
1-(tert-Butylthio)-1,3-butadiene: A closely related compound with a similar structure but different substituent positioning.
2,3,6-Trimethylphenylbuta-1,3-diene: Another substituted butadiene with distinct chemical properties
Uniqueness: 1-(tert-Butylsulfanyl)buta-1,3-diene is unique due to the presence of the tert-butylsulfanyl group, which imparts specific electronic and steric effects that influence its reactivity and potential applications. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Propiedades
Número CAS |
52752-59-7 |
|---|---|
Fórmula molecular |
C8H14S |
Peso molecular |
142.26 g/mol |
Nombre IUPAC |
2-buta-1,3-dienylsulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H14S/c1-5-6-7-9-8(2,3)4/h5-7H,1H2,2-4H3 |
Clave InChI |
OYGZTMBTHAIFPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


